molecular formula C13H15N B3355556 2-Methyl-2,3,4,9-tetrahydro-1h-carbazole CAS No. 6286-54-0

2-Methyl-2,3,4,9-tetrahydro-1h-carbazole

Cat. No. B3355556
CAS RN: 6286-54-0
M. Wt: 185.26 g/mol
InChI Key: VWYGNOPLZQAFPZ-UHFFFAOYSA-N
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Description

2-Methyl-2,3,4,9-tetrahydro-1h-carbazole is a derivative of carbazole . It has a molecular formula of C12H13N . Carbazoles are a class of compounds that have shown a broad spectrum of biological activity, including antimycobacterial activity .


Synthesis Analysis

The synthesis of this compound and its derivatives often involves reactions such as N-acylation . There are also methods involving the use of various oxidizing agents .


Molecular Structure Analysis

The molecular structure of this compound consists of a carbazole skeleton with a methyl group attached. The carbazole skeleton itself is a tricyclic compound, consisting of two benzene rings fused onto a pyrrole ring .


Chemical Reactions Analysis

The chemical reactions involving this compound can be quite diverse, depending on the reactants and conditions. For instance, it can undergo oxidation reactions to form different products . The reactive site of the substrate can depend on the oxidant and the reaction conditions, resulting in the formation of divergent products .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its structure. It has a molecular weight of 171.2383 . More specific

Scientific Research Applications

Bacterial Biotransformation

2-Methyl-2,3,4,9-tetrahydro-1H-carbazole has been the subject of research involving its biotransformation by bacteria. Ralstonia sp. strain SBUG 290, a biphenyl-degrading bacterium, was found to transform this compound, producing distinct metabolites, demonstrating its potential in biotechnological applications (Waldau et al., 2009).

Synthesis of Novel Compounds

Research has been conducted on the synthesis of novel compounds using this compound. For example, reactions with various agents have led to the formation of methyl isoxazolo[5,4-a]carbazole-3-carboxylates and other derivatives. These studies highlight the versatility of this compound in synthetic chemistry (Martin & Prasad, 2007).

Photophysics Research

This compound has been utilized in photophysics research, specifically in the study of new fluorophores. The solution phase photophysics of derivatives of this compound were examined, revealing insights into solvent polarity sensitivity and intermolecular interactions (Ghosh et al., 2013).

Anticancer Activity Exploration

There has been research into the anticancer activity of derivatives of this compound. Novel derivatives synthesized via microwave-assisted methods exhibited significant activity against specific cancer cell lines, demonstrating potential therapeutic applications (Chaudhary & Chaudhary, 2016).

Corrosion Inhibition Studies

Studies have shown that derivatives of this compound, such as THCZCA and MTHCZ, act as effective anticorrosion agents for mild steel in various environments. Their effectiveness is attributed to the interaction of N and O heteroatoms and aromatic π-electron fragments with the steel surface, providing insights into industrial applications for corrosion prevention (Nwankwo et al., 2018).

Synthesis of Heteroannulated Carbazoles

Another research application involves the synthesis of heteroannulated carbazoles using this compound. This compound has been used in reactions leading to isoxazolo- and pyrazolo-fused carbazoles, expanding the scope of carbazole chemistry and its potential in various fields (Martin & Prasad, 2007).

Antimicrobial Studies

The compound has also been explored in the context of antimicrobial studies. Novel isoxazolyl and pyrazolyl 2,3, 4, 9 tetrahydro-1H-carbazoles, derived from this compound, were tested for antibacterial and antifungal activities, indicating its potential in the development of new antimicrobial agents (Surendiran et al., 2008).

Intramolecular Reactions

Research into intramolecular Ritter reactions of carbazole derivatives, including this compound, has been conducted. These studies are significant for constructing various tetracyclic lactam compounds, contributing to the field of organic synthesis (Maertens et al., 2004).

Mechanism of Action

While the exact mechanism of action of 2-Methyl-2,3,4,9-tetrahydro-1h-carbazole is not clear, carbazole derivatives have been found to exhibit a broad spectrum of biological activities. They have shown antibacterial, antifungal, anticancer, hypoglycemic, and hypolipidemic activity .

properties

IUPAC Name

2-methyl-2,3,4,9-tetrahydro-1H-carbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N/c1-9-6-7-11-10-4-2-3-5-12(10)14-13(11)8-9/h2-5,9,14H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWYGNOPLZQAFPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)NC3=CC=CC=C23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6286-54-0
Record name NSC10086
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10086
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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